molecular formula C14H22O2Si B8707353 1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone CAS No. 124414-07-9

1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone

Cat. No.: B8707353
CAS No.: 124414-07-9
M. Wt: 250.41 g/mol
InChI Key: VPIXAJUNPDTDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone is an organic compound that features a phenyl ring substituted with a tert-butyl(dimethyl)silyloxy group and an ethanone moiety

Chemical Reactions Analysis

1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents like tetrahydrofuran (THF) and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted phenyl ethanones and their derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

124414-07-9

Molecular Formula

C14H22O2Si

Molecular Weight

250.41 g/mol

IUPAC Name

1-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone

InChI

InChI=1S/C14H22O2Si/c1-11(15)12-8-7-9-13(10-12)16-17(5,6)14(2,3)4/h7-10H,1-6H3

InChI Key

VPIXAJUNPDTDIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3′-hydroxyacetophenone (0.500 g, 3.67 mmol) and imidazole (0.500 g, 7.34 mmol) in CH2Cl2 (5 mL) was added tert-butyldimethylsilyl chloride (0.609 g, 4.04 mmol), and the reaction was stirred for 1 hour at room temperature. The mixture was partitioned between CH2Cl2 and H2O, and the aqueous layer was separated and extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated to give the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.609 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere at 0° C., to a solution (40 mL) of 3-acetylphenol (5.0 g, 37 mmol) in tetrahydrofuran were added triethylamine (7.7 mL, 55 mmol) and tert-butyldimethylsilylchloride (6.6 g, 44 mmol), and the mixture was stirred at room temperature overnight. After confirmation of the termination of the reaction by TLC, the resulting salt was removed. The solvent was evaporated under reduced pressure. The resulting crude title compound was purified by column chromatography (hexane-hexane/ethyl acetate=9/1) to give the title compound (9.4 g, 100%) as a colorless oil.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.